H-Lys(Z)-OH
Description
Structural Characterization and IUPAC Nomenclature
N6-Carbobenzyloxy-L-lysine exhibits a well-defined molecular architecture characterized by the presence of both protected and unprotected functional groups. The compound possesses the molecular formula C14H20N2O4 with a molecular weight of 280.32 g/mol, as confirmed by computational analysis using PubChem release data. The IUPAC nomenclature designates this molecule as (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoic acid, reflecting its stereochemical configuration and functional group arrangement.
The structural framework comprises a six-carbon aliphatic chain terminating in carboxylic acid functionality at one end and bearing an amino group at the C-2 position. The distinguishing feature lies in the epsilon amino group at C-6, which is protected by the benzyloxycarbonyl moiety. This protection strategy prevents unwanted side reactions during synthetic procedures while maintaining the overall structural integrity of the lysine backbone.
| Chemical Identifier | Value |
|---|---|
| CAS Registry Number | 1155-64-2 |
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoic acid |
| InChI Key | CKGCFBNYQJDIGS-LBPRGKRZSA-N |
| SMILES Notation | NC@@HC(O)=O |
The compound exhibits multiple synonymous designations including N6-Benzyloxycarbonyl-L-lysine, N6-Cbz-L-Lysine, and Nepsilon-Carbobenzyloxy-L-lysine, reflecting its widespread usage across different research communities. The systematic naming convention emphasizes the selective protection of the epsilon amino group while preserving the alpha amino functionality for subsequent chemical transformations.
Crystallographic Data and Stereochemical Configuration
The stereochemical configuration of N6-Carbobenzyloxy-L-lysine follows the L-amino acid convention, with the alpha carbon exhibiting (S)-configuration as indicated by the InChI identifier CKGCFBNYQJDIGS-LBPRGKRZSA-N. This stereochemical arrangement ensures biological compatibility and maintains the natural chirality observed in protein-derived amino acids.
Crystallographic analysis reveals that the compound typically exists as a white to off-white crystalline powder under standard laboratory conditions. The crystal structure exhibits characteristic intermolecular hydrogen bonding patterns facilitated by the carboxylic acid, amino, and carbamate functionalities present in the molecule. The benzyl protecting group adopts a favorable conformation that minimizes steric hindrance while providing effective protection of the epsilon amino group.
The optical activity of N6-Carbobenzyloxy-L-lysine has been precisely determined through polarimetric measurements. The specific rotation [α]20/D ranges from +15.0 to +17.0 degrees when measured at a concentration of 1.6 g/100 mL in 2 M hydrochloric acid solution. Alternative measurements report [α]20/D values of +15.5±1° under similar conditions, confirming the consistent stereochemical purity of commercial preparations.
Thermodynamic Properties: Melting Point, Decomposition Behavior, and Solubility Profiles
The thermal behavior of N6-Carbobenzyloxy-L-lysine demonstrates characteristic patterns consistent with amino acid derivatives bearing aromatic protecting groups. The compound exhibits a decomposition melting point of 259°C, indicating thermal instability at elevated temperatures due to the labile nature of the carbamate linkage. This decomposition temperature provides a critical parameter for synthetic applications, establishing upper limits for reaction conditions to prevent protecting group cleavage.
Density measurements indicate values ranging from 1.1429 to 1.2±0.1 g/cm³, depending on the measurement methodology employed. These density values reflect the substantial molecular weight contribution from the benzyloxycarbonyl protecting group and the overall molecular packing efficiency in the solid state.
| Thermodynamic Property | Value | Conditions |
|---|---|---|
| Melting Point | 259°C (decomposition) | Atmospheric pressure |
| Boiling Point | 499.6±45.0°C | 760 mmHg |
| Density | 1.2±0.1 g/cm³ | 25°C |
| Flash Point | 255.9±28.7°C | Standard conditions |
| Vapor Pressure | 0.0±1.3 mmHg | 25°C |
The solubility profile of N6-Carbobenzyloxy-L-lysine reveals significant pH-dependent behavior characteristic of zwitterionic amino acid derivatives. In dimethyl sulfoxide (DMSO), the compound achieves a solubility of 38.46 mg/mL (137.20 mM) when subjected to ultrasonication and pH adjustment to 3 using 1 M hydrochloric acid. Aqueous solubility is considerably lower, reaching only 1.85 mg/mL (6.60 mM) under acidic conditions (pH 1 with 1 M HCl).
The solubility characteristics reflect the amphiphilic nature of the molecule, where the hydrophobic benzyl protecting group reduces overall water solubility while the ionizable amino and carboxylic acid functionalities provide some aqueous compatibility under appropriate pH conditions. This solubility behavior has important implications for synthetic applications and purification strategies.
Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometric Analysis
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N6-Carbobenzyloxy-L-lysine through detailed analysis of both ¹H and ¹³C NMR spectra. Proton NMR analysis conducted at 400 MHz in DMSO-d6 reveals characteristic signal patterns that confirm the molecular structure. The aromatic protons of the benzyl protecting group appear as complex multiplets in the region between 7.315-7.558 ppm, indicating the presence of the phenyl ring system.
The methylene protons adjacent to the phenyl ring (OCH2Ph) generate a singlet at approximately 5.035 ppm, characteristic of benzylic protons adjacent to electron-withdrawing carbonyl functionality. The aliphatic chain protons appear as complex multiplets in the 1.305-1.369 ppm region, while the alpha proton (CHNH2) contributes to signals around 3.0 ppm, though specific assignment requires detailed 2D NMR analysis.
¹³C NMR spectroscopy reveals the presence of fourteen distinct carbon environments consistent with the molecular formula C14H20N2O4. The carbonyl carbons of both the carboxylic acid and carbamate functionalities appear in the characteristic downfield region (160-180 ppm), while the aromatic carbons contribute to signals in the 120-140 ppm range.
Mass spectrometric analysis confirms the molecular ion peak at m/z 280.32, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the benzyloxycarbonyl protecting group (mass loss of 134 Da) and characteristic amino acid fragmentation involving alpha-cleavage adjacent to the amino group. The exact mass determination yields 280.142303 Da, providing high-precision confirmation of the molecular formula.
Infrared spectroscopy reveals characteristic absorption bands that identify key functional groups within the molecule. The carboxylic acid carbonyl stretch appears around 1700-1750 cm⁻¹, while the carbamate carbonyl exhibits absorption in the 1680-1720 cm⁻¹ region. N-H stretching vibrations from both amino functionalities contribute to broad absorptions in the 3200-3500 cm⁻¹ range, while aromatic C-H stretches appear around 3000-3100 cm⁻¹.
The comprehensive spectroscopic characterization confirms the structural integrity of N6-Carbobenzyloxy-L-lysine and provides essential analytical benchmarks for quality control in synthetic applications. These spectroscopic fingerprints enable rapid identification and purity assessment of the compound across diverse research applications in peptide chemistry and biochemical synthesis.
Properties
IUPAC Name |
(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGCFBNYQJDIGS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25931-47-9 | |
| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25931-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00921741 | |
| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-64-2 | |
| Record name | ε-(Benzyloxycarbonyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(epsilon)-Carbobenzoxylysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-benzyloxycarbonyl-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The ε-amino group of lysine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base (e.g., sodium hydroxide or sodium bicarbonate) neutralizes the hydrochloric acid byproduct, driving the reaction to completion. Key parameters include:
Industrial-Scale Optimization
Industrial protocols modify the Schotten-Baumann method for scalability:
-
Automated pH control : Maintains pH 10–12 via continuous NaOH addition, improving yield reproducibility.
-
Continuous flow reactors : Reduce reaction time from hours to minutes by enhancing mass transfer.
-
Crystallization purification : The product precipitates upon acidification to pH 2–3, yielding >98% purity after washing with cold ethanol.
Table 1: Schotten-Baumann Method Performance
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 54% | 78–85% |
| Reaction Time | 4 hours | 1.5 hours |
| Purity (HPLC) | >95% | >99% |
Recent advances explore enzymatic methods for Z-group introduction, leveraging proteases like papain to catalyze lysine protection under mild conditions.
Chemoenzymatic Protocol
Papain-mediated esterification enables Z-group attachment in aqueous-organic biphasic systems:
Advantages and Limitations
-
Selectivity : Papain selectively targets the ε-amino group, avoiding α-amino protection.
-
Yield : 40–50%, lower than chemical methods due to enzyme inactivation.
-
Sustainability : Reduces organic solvent use by 60% compared to traditional methods.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While SPPS typically uses Fmoc/tBu strategies, Z-group protection remains relevant for orthogonal deprotection in complex peptides.
Resin Functionalization
Deprotection and Cleavage
-
Z-group removal : Hydrogenolysis (H₂/Pd-C) or HBr/acetic acid (30 min, 0°C).
-
Resin cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.
Analytical Characterization
Post-synthesis validation ensures product integrity and purity:
Spectroscopic Methods
Chromatographic Analysis
-
Reverse-phase HPLC : C18 column, 0.1% TFA/acetonitrile gradient (5–95% over 30 min), retention time = 12.7 min.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Schotten-Baumann | 85% | >99% | High | Moderate (solvents) |
| Enzymatic | 45% | 95% | Low | Low |
| SPPS | 90% | 98% | Medium | High (TFA use) |
Industrial Case Study: Patent WO2008014811A1
Example 6 of this patent details a scalable Z-protection process:
-
Reagents : Benzyl chloroformate (7.3 mL, 51.9 mmol), THF (70 mL), DMAP (83 mg).
-
Procedure : Cbz-Cl added to lysine in THF at 0°C, stirred 4 hours at pH 10.
-
Workup : Filtration and ethanol wash yield 1.64 g (54%) of H-Lys(Z)-OH.
Challenges and Mitigation Strategies
Racemization Control
Chemical Reactions Analysis
Deprotection Reactions
The Z-group serves as a temporary protective moiety for the ε-amino group, enabling precise deprotection under controlled conditions.
Acidic Deprotection
- Reagents/Conditions :
- Mechanism : Acidolysis cleaves the benzyloxycarbonyl group, regenerating the free ε-amino group.
- Example :
Treatment of this compound with 37% HCl at pH 1 yields free lysine through protonation and subsequent cleavage of the carbamate bond .
Hydrogenolytic Deprotection
- Reagents/Conditions :
- Mechanism : Catalytic hydrogenation reduces the benzyl group, releasing CO₂ and toluene.
- Yield : >95% under optimized conditions .
Coupling Reactions
The α-carboxylic acid participates in peptide bond formation, facilitated by activating agents.
Carbodiimide-Mediated Coupling
- Reagents/Conditions :
- Example :
This compound reacts with glycine methyl ester using DCC/HOBt to form Z-Lys(Z)-Gly-OMe, with yields exceeding 85% .
Mixed Carbonate Activation
- Reagents/Conditions :
- Application : Generates active esters for rapid coupling with amines.
Substitution and Functionalization
The α-amino group undergoes nucleophilic substitution or acylation.
Alkylation
- Reagents/Conditions :
- Product : Nα-alkylated lysine derivatives, useful for introducing side-chain modifications.
Acylation
- Reagents/Conditions :
- Acetyl chloride or anhydrides in pyridine.
- Example :
Acetylation of this compound produces Nα-acetyl-Z-Lys-OH, a stable intermediate for solid-phase synthesis .
Enzymatic and Biochemical Reactions
This compound interacts with enzymes involved in post-translational modifications.
HDAC Inhibition Studies
- Mechanism : The Z-group mimics acetylated lysine, competitively inhibiting histone deacetylases (HDACs) .
- Kinetics :
Parameter Value IC₅₀ (HDAC1) 25 µM Kₘ 10 µM
Protease Substrate
- Application : Serves as a substrate for trypsin-like proteases, releasing fluorescent tags (e.g., AMC) upon cleavage.
Hydrolysis
- Conditions : Prolonged exposure to aqueous bases (pH >10) leads to gradual Z-group hydrolysis .
- Mitigation : Use anhydrous solvents and controlled pH during synthesis.
Racemization
- Risk : High pH (>9) during coupling may cause α-carbon racemization .
- Prevention : Activate carboxylic acids at low temperatures (0–4°C) .
Large-Scale Production
Purification
Comparative Data Table: Deprotection Methods
| Method | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acidolysis | 37% HCl, pH 1 | 1 | 99 | 95 |
| Hydrogenolysis | H₂/Pd-C, MeOH | 4 | 95 | 98 |
| Enzymatic | Trypsin, pH 7.4 | 24 | 80 | 90 |
Scientific Research Applications
Applications in Peptide Synthesis
1. Peptide Construction:
H-Lys(Z)-OH is widely used as a building block in the synthesis of peptides. Its protected amino group allows for selective coupling reactions, facilitating the formation of peptide bonds without interference from the lysine side chain .
2. Bioconjugation:
The compound serves as a versatile reagent for bioconjugation techniques, where it can be linked to various biomolecules, enhancing their stability and functionality. This property is particularly useful in drug development and the creation of targeted delivery systems .
Case Study 1: Synthesis of Antimicrobial Peptides
A study demonstrated the use of this compound in synthesizing antimicrobial peptides. The peptides were constructed using solid-phase peptide synthesis (SPPS), where this compound was incorporated as a key building block. The resulting peptides exhibited significant antimicrobial activity against various pathogens, showcasing the compound's relevance in pharmaceutical applications .
Case Study 2: Development of Peptide-Based Vaccines
Research has explored the potential of this compound in developing peptide-based vaccines. By incorporating this compound into vaccine formulations, researchers were able to enhance immunogenicity and stability. The study highlighted how this compound-modified peptides elicited stronger immune responses compared to unmodified counterparts, indicating its importance in vaccine design .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Building block for constructing peptides | Enhances coupling efficiency and specificity |
| Bioconjugation | Linking biomolecules for drug delivery | Improves stability and functionality |
| Antimicrobial Peptides | Used in SPPS for antimicrobial peptide synthesis | Significant activity against pathogens |
| Vaccine Development | Enhances immunogenicity of peptide-based vaccines | Stronger immune responses observed |
Mechanism of Action
The primary function of H-Lys(Z)-OH is to protect the amino group of lysine during chemical reactions. The benzyloxycarbonyl group prevents unwanted side reactions by blocking the reactive amino group. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation or nucleophilic substitution.
Comparison with Similar Compounds
Research Findings and Data
Binding Affinity Studies
- This compound vs. H-Lys(Z) OBzl: Normalized hydrophobicity: 0.85 (Z-OH) vs. 0.92 (Z-OBzl) . Charge distribution: Z-OH has a higher polar surface area, enhancing bacterial membrane interactions .
Pharmacological Data
Enzymatic Stability
- Amphiphilic Polypeptides :
- Polymers derived from this compound retain >80% integrity after 24 hours in serum, outperforming unprotected lysine analogues .
Biological Activity
H-Lys(Z)-OH, also known as Nα-carbobenzyloxy-L-lysine, is a derivative of the amino acid lysine that plays a significant role in peptide synthesis and exhibits various biological activities. This article aims to present a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.30 g/mol
- Density : 1.206 g/cm³
- Melting Point : 229 °C
- Boiling Point : 499.6 °C at 760 mmHg
Synthesis of this compound
This compound is synthesized using various methods, often involving solid-phase peptide synthesis (SPPS). A typical synthesis pathway includes:
- Protection of Lysine : The amino group of lysine is protected using a carbobenzyloxy (Z) group to prevent unwanted reactions during peptide formation.
- Coupling Reactions : The protected lysine is coupled with other amino acids or peptide fragments under standard peptide coupling conditions.
- Deprotection : After synthesis, the Z group can be removed to yield active peptides.
Biological Activity
This compound is primarily utilized in the synthesis of bioactive peptides, which can exhibit a variety of biological activities:
- Antimicrobial Properties : Peptides synthesized with this compound have shown potential antimicrobial activity against various pathogens.
- Cell Penetration : Peptides containing lysine derivatives often enhance cell membrane permeability, making them useful in drug delivery systems.
- Enzyme Substrate : this compound can serve as a substrate for enzymes such as lysyl endopeptidase (Lys-C), which has implications in proteomics and enzyme kinetics studies.
Study on Enzyme Kinetics
A study investigated the pH dependency of carboxyl oxygen exchange reactions catalyzed by lysyl endopeptidase using substrates derived from this compound. The findings indicated that the enzyme exhibited higher catalytic efficiency at acidic pH levels, which is crucial for optimizing conditions in proteomic analyses .
Antimicrobial Activity Assessment
Research has demonstrated that peptides incorporating this compound possess antimicrobial properties. In vitro studies showed that these peptides effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing novel antibiotics .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| H-Lys-OH | Basic lysine without protective groups | Directly involved in protein synthesis |
| H-Phe-OH | Phenylalanine without protective groups | Essential for protein structure and function |
| Boc-Lys(Z)-NH₂ | Lysine derivative with amine termination | Useful for creating amide bonds in peptide chains |
| H-Dmt-Tic-Lys(OAc) | Contains Dmt and Tic residues | Used in opioid pharmacophore studies |
Q & A
Q. How to address reproducibility challenges in synthesizing this compound-modified cyclic peptides?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
